molecular formula C7H7NO3 B102424 Methyl nicotinate 1-oxide CAS No. 15905-18-7

Methyl nicotinate 1-oxide

Cat. No.: B102424
CAS No.: 15905-18-7
M. Wt: 153.14 g/mol
InChI Key: RVBKAFFMAQAFGK-UHFFFAOYSA-N
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Description

Methyl nicotinate 1-oxide is an organic compound with the molecular formula C7H7NO3 It is a derivative of nicotinic acid and is characterized by the presence of a methyl ester group and an N-oxide functional group

Scientific Research Applications

Methyl nicotinate 1-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the N-oxide functional group.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

Target of Action

Methyl nicotinate 1-oxide is a derivative of Methyl nicotinate, which is the methyl ester of Niacin . The primary target of Methyl nicotinate is thought to involve peripheral vasodilation . This means that it primarily acts on the peripheral blood vessels, causing them to widen or dilate. This dilation can enhance local blood flow at the site of application .

Mode of Action

The mode of action of Methyl nicotinate involves its interaction with its targets to cause peripheral vasodilation . This interaction results in an increase in the diameter of the blood vessels, particularly those near the surface of the skin. This vasodilation enhances local blood flow at the site of application .

Biochemical Pathways

Many microorganisms can degrade nicotine via various biochemical pathways, including the demethylation pathway, the pyridine pathway, and the pyrrolidine pathway . These pathways involve a series of enzymatic reactions that break down nicotine into simpler compounds .

Pharmacokinetics

For methyl nicotinate, following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Result of Action

The result of Methyl nicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through its vasodilatory effect, which increases blood flow to the affected area, thereby providing relief from pain .

Action Environment

The action of this compound is likely to be influenced by various environmental factors. It’s worth noting that the parent compound, Methyl nicotinate, is used in over-the-counter topical preparations indicated for muscle and joint pain , suggesting that its efficacy may be influenced by factors such as the condition of the skin and the specific formulation of the topical preparation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl nicotinate 1-oxide can be synthesized through the oxidation of methyl nicotinate. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally benign oxidizing agents and catalysts is preferred to minimize the environmental impact. The reaction conditions are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl nicotinate 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium tungstate, aqueous medium.

    Reduction: Zinc, acetic acid.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Higher oxidized derivatives.

    Reduction: Methyl nicotinate.

    Substitution: Various substituted nicotinates.

Comparison with Similar Compounds

    Methyl nicotinate: The parent compound without the N-oxide group.

    Nicotinic acid: The carboxylic acid derivative of nicotinic acid.

    Nicotinamide: The amide derivative of nicotinic acid.

Comparison: Methyl nicotinate 1-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. Compared to methyl nicotinate, it has enhanced reactivity and potential for redox chemistry. Nicotinic acid and nicotinamide, while structurally related, lack the N-oxide group and therefore exhibit different chemical behaviors and biological activities.

Properties

IUPAC Name

methyl 1-oxidopyridin-1-ium-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(9)6-3-2-4-8(10)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBKAFFMAQAFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15905-18-7
Record name 3-Pyridinecarboxylic acid, methyl ester, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15905-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl nicotinate 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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